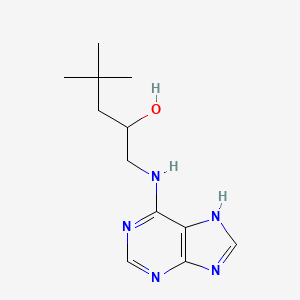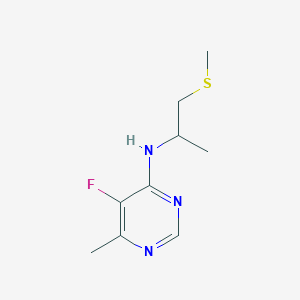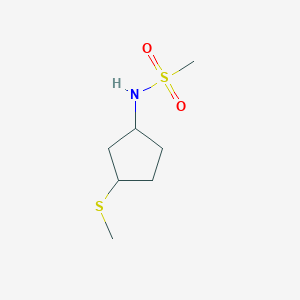
1-(3-Bromo-4-fluorobenzoyl)piperidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Bromo-4-fluorobenzoyl)piperidine-4-carboxamide, also known as BFBPC, is a chemical compound that has been widely studied for its potential applications in scientific research. BFBPC is a piperidine derivative that has been synthesized through various methods, and its mechanism of action and physiological effects have been extensively investigated.
作用機序
1-(3-Bromo-4-fluorobenzoyl)piperidine-4-carboxamide acts as a positive allosteric modulator of the α7 nAChR by binding to a site on the receptor that is distinct from the acetylcholine binding site. This binding enhances the activity of the receptor, leading to increased calcium influx and neurotransmitter release. 1-(3-Bromo-4-fluorobenzoyl)piperidine-4-carboxamide also enhances the activity of the NMDA receptor by binding to a site on the receptor that is distinct from the glutamate binding site. This binding enhances the activity of the receptor, leading to increased calcium influx and synaptic plasticity.
Biochemical and Physiological Effects:
1-(3-Bromo-4-fluorobenzoyl)piperidine-4-carboxamide has been shown to enhance cognitive function and memory in animal models. 1-(3-Bromo-4-fluorobenzoyl)piperidine-4-carboxamide has also been shown to increase synaptic plasticity and improve learning in animal models. 1-(3-Bromo-4-fluorobenzoyl)piperidine-4-carboxamide has been shown to have neuroprotective effects, reducing the damage caused by ischemia and oxidative stress in animal models. 1-(3-Bromo-4-fluorobenzoyl)piperidine-4-carboxamide has also been shown to have anti-inflammatory effects, reducing the expression of pro-inflammatory cytokines in animal models.
実験室実験の利点と制限
1-(3-Bromo-4-fluorobenzoyl)piperidine-4-carboxamide has several advantages for lab experiments, including its ability to enhance cognitive function and memory, increase synaptic plasticity, and improve learning in animal models. However, 1-(3-Bromo-4-fluorobenzoyl)piperidine-4-carboxamide has limitations, including its potential toxicity and the need for further research to determine its safety and efficacy in humans.
将来の方向性
For research on 1-(3-Bromo-4-fluorobenzoyl)piperidine-4-carboxamide include investigating its potential applications in the treatment of neurological disorders, such as Alzheimer's disease and schizophrenia. Further research is also needed to determine the safety and efficacy of 1-(3-Bromo-4-fluorobenzoyl)piperidine-4-carboxamide in humans, including its potential side effects and drug interactions. Additionally, research is needed to develop new methods of synthesis for 1-(3-Bromo-4-fluorobenzoyl)piperidine-4-carboxamide and to investigate its potential as a therapeutic agent.
合成法
1-(3-Bromo-4-fluorobenzoyl)piperidine-4-carboxamide can be synthesized through various methods, including the reaction of 3-bromo-4-fluorobenzoyl chloride with piperidine-4-carboxamide in the presence of a base, such as triethylamine. The reaction produces 1-(3-Bromo-4-fluorobenzoyl)piperidine-4-carboxamide as a white solid that can be purified through recrystallization. Other methods of synthesis include the reaction of 3-bromo-4-fluorobenzoic acid with piperidine-4-carboxamide in the presence of a coupling reagent, such as N,N'-dicyclohexylcarbodiimide (DCC).
科学的研究の応用
1-(3-Bromo-4-fluorobenzoyl)piperidine-4-carboxamide has been studied for its potential applications in scientific research, particularly in the field of neuroscience. 1-(3-Bromo-4-fluorobenzoyl)piperidine-4-carboxamide has been shown to act as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor (nAChR), which is involved in cognitive function and memory. 1-(3-Bromo-4-fluorobenzoyl)piperidine-4-carboxamide has also been shown to enhance the activity of the N-methyl-D-aspartate (NMDA) receptor, which is involved in synaptic plasticity and learning.
特性
IUPAC Name |
1-(3-bromo-4-fluorobenzoyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrFN2O2/c14-10-7-9(1-2-11(10)15)13(19)17-5-3-8(4-6-17)12(16)18/h1-2,7-8H,3-6H2,(H2,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRAAODVLTZSRCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)C2=CC(=C(C=C2)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(2-fluoro-5-methylphenyl)methyl]thian-4-amine](/img/structure/B6628997.png)
![6-[(3R)-3-hydroxypyrrolidin-1-yl]-N,N-dimethylpyridine-3-carboxamide](/img/structure/B6629000.png)


![3-[(5-Bromopyrimidin-2-yl)amino]-1-methylpyrrolidin-2-one](/img/structure/B6629009.png)
![[2-[(4-Methylpyrimidin-2-yl)amino]cyclohexyl]methanol](/img/structure/B6629026.png)

![4-[(6-Bromopyridin-3-yl)oxymethyl]benzonitrile](/img/structure/B6629038.png)


![3-[(5-Bromopyridin-3-yl)amino]-2,2-dimethylpropanamide](/img/structure/B6629059.png)
![3-[(4,6-Diamino-1,3,5-triazin-2-yl)methylsulfanyl]butan-2-ol](/img/structure/B6629067.png)
![4,4-Dimethyl-1-([1,2,4]triazolo[4,3-a]pyrazin-8-ylamino)pentan-2-ol](/img/structure/B6629073.png)
![4-[1-(1,3-Benzothiazol-6-ylamino)ethyl]benzonitrile](/img/structure/B6629077.png)